
2-ethoxy-1H-indene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-1H-indene-3-carbonitrile is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological and chemical properties, making them significant in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-1H-indene-3-carbonitrile typically involves the reaction of 2-ethoxy-1H-indene with a suitable nitrile source under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-1H-indene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted indene derivatives.
Scientific Research Applications
2-ethoxy-1H-indene-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethoxy-1H-indene-3-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The indene ring structure allows for π-π interactions with aromatic residues in proteins, potentially affecting their function.
Comparison with Similar Compounds
2-ethoxy-1H-indene-3-carbonitrile can be compared with other indene derivatives such as:
1H-indene-3-carbonitrile: Lacks the ethoxy group, which may affect its reactivity and biological activity.
2-methoxy-1H-indene-3-carbonitrile: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical properties.
2-ethoxy-1H-indene-3-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group, resulting in different reactivity and applications.
The presence of the ethoxy group in this compound makes it unique, potentially enhancing its solubility and reactivity compared to its analogs.
Properties
Molecular Formula |
C12H11NO |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-ethoxy-3H-indene-1-carbonitrile |
InChI |
InChI=1S/C12H11NO/c1-2-14-12-7-9-5-3-4-6-10(9)11(12)8-13/h3-6H,2,7H2,1H3 |
InChI Key |
BKRUVHWFYDADOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



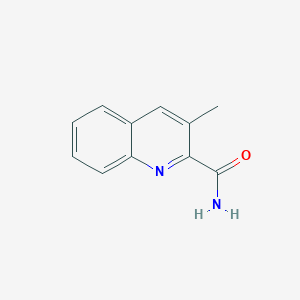
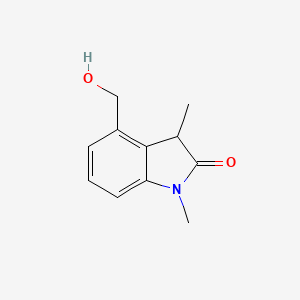
![1H-thiazolo[4,5-f]indazol-6-amine](/img/structure/B11908102.png)
![3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B11908104.png)
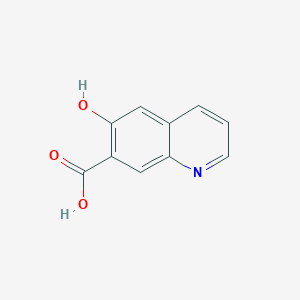

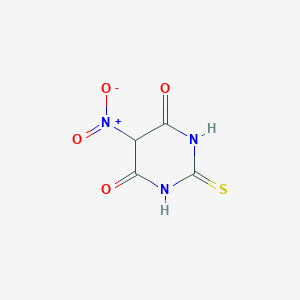

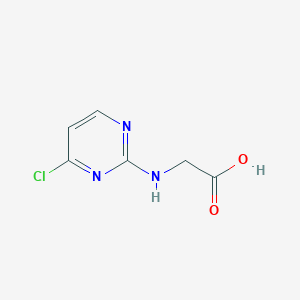

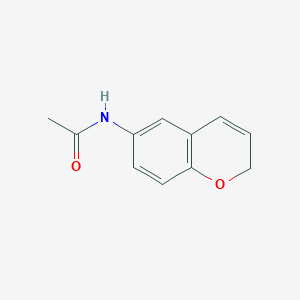
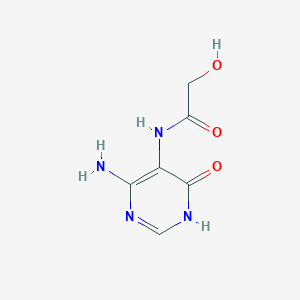
![5H-indeno[1,2-b]pyridin-4-amine](/img/structure/B11908149.png)
